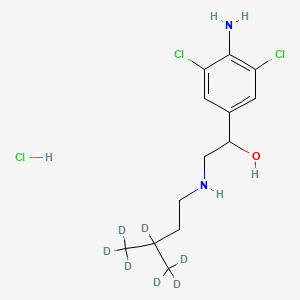
4-Methylimidazole-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylimidazole-d3 is a deuterated form of 4-Methylimidazole, where three hydrogen atoms are replaced by deuterium. This compound belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3. The deuterated form is often used in scientific research to study reaction mechanisms and metabolic pathways due to its isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methylimidazole-d3 can be synthesized using the Debus-Radziszewski imidazole synthesis. This method involves the reaction of methylglyoxal with ammonia and formaldehyde. Another method involves the reaction of hydroxyacetone with formamide in the presence of ammonia .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of deuterated reagents is crucial in the synthesis to achieve the desired isotopic labeling.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylimidazole-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert it back to simpler imidazole compounds.
Substitution: It can undergo substitution reactions where the methyl group or other positions on the imidazole ring are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce a wide range of functionalized imidazoles.
Applications De Recherche Scientifique
4-Methylimidazole-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studying reaction mechanisms and kinetics.
Biology: It helps in understanding metabolic pathways and enzyme interactions.
Medicine: It is used in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: It is employed in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Methylimidazole-d3 involves its interaction with various molecular targets. It can inhibit enzymes like carbonic anhydrase by binding to their active sites . This inhibition affects the enzyme’s activity, leading to changes in metabolic pathways and physiological processes.
Comparaison Avec Des Composés Similaires
4-Methylimidazole: The non-deuterated form, which has similar chemical properties but lacks isotopic labeling.
5-Methylimidazole: A structural isomer with the methyl group at position 5 instead of 4.
2-Methylimidazole: Another isomer with the methyl group at position 2.
Uniqueness: 4-Methylimidazole-d3 is unique due to its isotopic labeling, which makes it valuable in research applications where tracking and studying specific pathways and reactions are essential. The presence of deuterium atoms provides distinct advantages in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing for more precise and detailed analysis.
Propriétés
IUPAC Name |
5-(trideuteriomethyl)-1H-imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-4-2-5-3-6-4/h2-3H,1H3,(H,5,6)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSZMDLNRCVEIJ-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN=CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219805-95-4 |
Source


|
| Record name | 4(5)-(Methyl-d3)imidazole; 5-(Methyl-d3)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














